2-(4-Fluorophenyl)-2-(methylamino)acetic acid
Description
2-(4-Fluorophenyl)-2-(methylamino)acetic acid is an α-substituted acetic acid derivative featuring a 4-fluorophenyl group and a methylamino group at the α-carbon.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAXGIZPADNVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form 2-(4-Fluorophenyl)-2-(methylamino)ethanol.
Oxidation: The alcohol group is oxidized to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized catalysts, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its potential as an active pharmaceutical ingredient (API). Its applications include:
- Neurotransmitter Modulation : The methylamino group in the structure may influence neurotransmitter activities, potentially affecting mood and cognitive functions. This suggests a role in the development of treatments for mood disorders or cognitive impairments.
- Antimicrobial Properties : Certain derivatives of similar compounds have demonstrated effectiveness against various bacterial strains. This opens avenues for developing new antibiotics or treatments for bacterial infections.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. The potential anti-inflammatory properties of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid could lead to its use in treating inflammatory diseases.
Synthesis of Derivatives
The compound serves as a versatile building block in organic synthesis, particularly in the creation of fluorinated anesthetics and other pharmaceutical intermediates. Notable applications include:
- Synthesis of Schiff Bases : The compound is utilized to synthesize Schiff base ligands and their metal (II) complexes, which have been tested for bactericidal activity against both Gram-negative and Gram-positive bacteria.
- Fluorinated Anesthetics : Its unique structure facilitates the production of fluorinated anesthetics, which are critical in modern anesthesia practices due to their efficacy and safety profiles.
Case Study 1: Neurotransmitter Activity
Research indicates that compounds similar to this compound can modulate neurotransmitter systems. In vitro studies have shown that these compounds can enhance serotonin levels, suggesting potential therapeutic benefits in treating depression.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of metal complexes derived from this compound against various bacterial strains. Results indicated significant bactericidal activity, particularly against Escherichia coli and Staphylococcus aureus, highlighting its potential as a new antibiotic agent.
The molecular structure of this compound includes a stereocenter at the second carbon, which is crucial for its biological interactions. The presence of the fluorine atom enhances lipophilicity, improving the compound's ability to cross biological membranes and enhancing its bioactivity.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceuticals | Mood disorders, cognitive enhancement | Modulates neurotransmitter activity |
| Antimicrobial Agents | Development of new antibiotics | Effective against E. coli and S. aureus |
| Anti-inflammatory Drugs | Treatment of inflammatory diseases | Modulates inflammatory pathways |
| Organic Synthesis | Building block for anesthetics and Schiff bases | Synthesized with notable bactericidal properties |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Substituent Variations in Fluorophenyl Acetic Acid Derivatives
The compound’s closest analogs differ in substituents at the α-carbon or phenyl ring:
Key Observations :
- The methylamino group in the target compound increases molecular weight compared to simpler analogs like 2-(4-fluorophenyl)acetic acid (MW ~168–183).
Hydrogen Bonding and Crystallography
The methylamino group in the target compound may participate in hydrogen bonding, akin to related amino-fluorophenyl acetic acids. highlights the role of hydrogen bonds in molecular aggregation and crystal formation, suggesting that substituents like methylamino could alter supramolecular arrangements compared to non-amino analogs .
Biological Activity
2-(4-Fluorophenyl)-2-(methylamino)acetic acid, also known as PCB25466, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12FNO2. It features a fluorophenyl group which is significant for its biological activity. The presence of the methylamino group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. It has been shown to interact with receptors involved in pain modulation and inflammation, making it a candidate for analgesic and anti-inflammatory therapies.
Biological Activities
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant inhibition against E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported in the low micromolar range .
- Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties by inhibiting tumor growth in certain cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various models, potentially through the inhibition of cyclooxygenase (COX) enzymes .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Study :
- Inflammation Model :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | 0.0048 mg/mL (E. coli) | >70% inhibition | Significant reduction |
| N-methyl-2-piperazin-1-ylacetamide | 0.0195 mg/mL (B. mycoides) | Moderate | Mild |
| Other derivatives | Varies | Low | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
